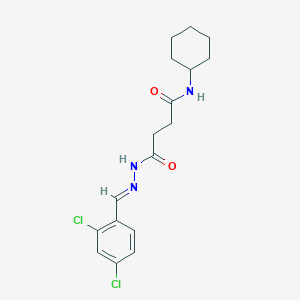![molecular formula C14H10Cl2N2O4 B11546703 4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-6-nitrophenol](/img/structure/B11546703.png)
4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-6-nitrophenol typically involves the condensation reaction between 4-chloroaniline and 2-chloro-6-hydroxybenzaldehyde in the presence of a few drops of glacial acetic acid in anhydrous ethanol. The reaction mixture is refluxed for several hours, and the resulting product is recrystallized from anhydrous tetrahydrofuran to obtain yellow block crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can result in a variety of functionalized phenols .
Scientific Research Applications
4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-6-nitrophenol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-6-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-[(E)-[(3-methylphenyl)imino]methyl]phenol: Similar structure but with a methyl group instead of a methoxy group.
3-Chloro-2-[(E)-[(4-chlorophenyl)imino]methyl]phenol: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-6-nitrophenol is unique due to the presence of both chloro and nitro groups, which enhance its reactivity and potential for diverse chemical transformations.
Properties
Molecular Formula |
C14H10Cl2N2O4 |
|---|---|
Molecular Weight |
341.1 g/mol |
IUPAC Name |
4-chloro-2-[(3-chloro-4-methoxyphenyl)iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-22-13-3-2-10(6-11(13)16)17-7-8-4-9(15)5-12(14(8)19)18(20)21/h2-7,19H,1H3 |
InChI Key |
KNWWFTXMHWVFBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-chlorophenyl)sulfanyl]-N'-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]propanehydrazide](/img/structure/B11546624.png)
![(1S,2S,3aR)-2-(3,4-dimethoxyphenyl)-1-(2,2-dimethylpropanoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11546625.png)
![4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2,4-dichlorophenoxy)acetate](/img/structure/B11546635.png)
![N-({N'-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11546642.png)
![4-bromo-2-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11546644.png)
![(4Z)-2-(3-chlorophenyl)-4-{[(3,4-dinitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11546657.png)
![4-[(E)-[(4-Chloro-3-nitrophenyl)methylidene]amino]-2-(6-methyl-1,3-benzoxazol-2-YL)phenol](/img/structure/B11546662.png)
![O-{4-[(4-iodophenyl)carbamoyl]phenyl} dipropylcarbamothioate](/img/structure/B11546664.png)
![(2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)ethyl 3-(butanoylamino)benzoate](/img/structure/B11546672.png)
![4-{[(4-bromophenyl)sulfanyl]methyl}-N-{4-[(phenylcarbonyl)amino]phenyl}benzamide](/img/structure/B11546678.png)
![(1S,2R,3aR)-7-fluoro-2-(2-fluorophenyl)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11546686.png)
![(6E)-6-[(5-ethyl-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B11546693.png)
![N-[5-({[(4-methylphenyl)sulfonyl]amino}methyl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B11546695.png)
